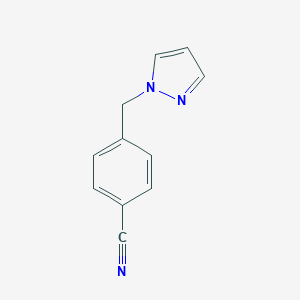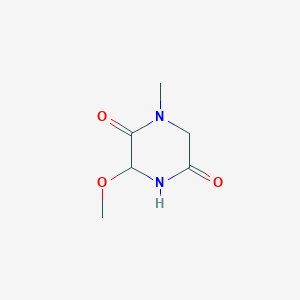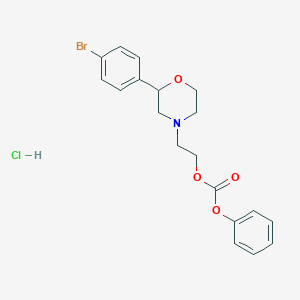
1-(2-Cyanobenzyl)pipérazine
Vue d'ensemble
Description
Synthesis Analysis
1-(2-Cyanobenzyl)piperazine's synthesis involves catalytic reactions and functional group transformations that are foundational in organic chemistry. Piperazine itself acts as a catalyst in the synthesis of diverse pharmacologically relevant compounds, highlighting its utility in aqueous media for producing high yields of targeted molecules with environmental and economic benefits (Yousefi, Goli-Jolodar, & Shirini, 2018). This catalytic activity underscores the potential for efficient synthesis strategies involving piperazine derivatives, including 1-(2-Cyanobenzyl)piperazine.
Molecular Structure Analysis
The molecular structure of 1-(2-Cyanobenzyl)piperazine and its derivatives is crucial for understanding their chemical behavior and reactivity. Studies involving spectroscopic techniques such as FT-IR, FT-Raman, UV, NMR, and X-ray crystallography provide comprehensive insights into the molecular geometry, electronic structure, and intermolecular interactions of these compounds. For instance, spectroscopic investigation of similar piperazine derivatives reveals detailed conformer energies and vibrational frequencies, aiding in the understanding of molecular stability and reactivity (Subashini & Periandy, 2017).
Chemical Reactions and Properties
Piperazine derivatives participate in a variety of chemical reactions, including catalytic transformations, cycloadditions, and nucleophilic substitutions, contributing to their broad applicability in synthesizing complex molecules. The chemical reactivity of 1-(2-Cyanobenzyl)piperazine is influenced by the presence of functional groups, which can undergo reactions to form new bonds, introducing diverse functionalities into the molecular framework. The synthesis of macrocyclic Schiff-base ligands containing piperazine moieties exemplifies the versatility of these compounds in forming complexes with potential therapeutic applications (Keypour et al., 2017).
Physical Properties Analysis
The physical properties of 1-(2-Cyanobenzyl)piperazine, such as melting point, boiling point, solubility, and crystalline structure, are essential for its handling and application in various chemical contexts. These properties are determined by the molecular structure and intermolecular forces present in the compound. The study of coordination polymers with bis-(cyanobenzyl)piperazine ligands provides insight into how the ligand geometry and stoichiometry influence the structural and dimensional properties of these materials (Beeching et al., 2014).
Chemical Properties Analysis
Understanding the chemical properties of 1-(2-Cyanobenzyl)piperazine involves exploring its reactivity, stability under various conditions, and its interactions with different chemical reagents. The compound's ability to form complexes, engage in catalytic cycles, and participate in the synthesis of heterocyclic compounds demonstrates its broad utility in chemical synthesis. For example, the synthesis of dihydroquinoxalin-2-ones via a piperazine amide linker highlights the innovative approaches to cyclative cleavage and compound isolation, emphasizing the compound's utility in medicinal chemistry (Neagoie & Krchňák, 2012).
Applications De Recherche Scientifique
Découverte de médicaments et chimie médicinale
La pipérazine est l’un des hétérocycles les plus fréquemment utilisés dans les composés biologiquement actifs . On la retrouve souvent dans les médicaments ou dans les molécules bioactives . Cette présence généralisée est due à différents rôles possibles en fonction de la position dans la molécule et de la classe thérapeutique . La pipérazine se classe au troisième rang des hétérocycles azotés les plus courants dans la découverte de médicaments, et elle est le composant clé de plusieurs médicaments vedettes .
Inhibiteurs de kinases
La partie pipérazine est utilisée dans la synthèse d’inhibiteurs de kinases . Les inhibiteurs de kinases sont un type de médicament qui bloque certaines protéines appelées kinases. Les kinases contribuent à contrôler des fonctions importantes dans les cellules, notamment la signalisation cellulaire, le métabolisme, la division et la survie.
Modulateurs de récepteurs
Des composés contenant de la pipérazine sont également utilisés comme modulateurs de récepteurs . Les modulateurs de récepteurs sont des substances qui peuvent bloquer ou stimuler les récepteurs dans les cellules de l’organisme. Ils peuvent être utilisés pour traiter un large éventail de maladies, notamment le cancer, les maladies cardiovasculaires et les troubles neurologiques.
Inhibiteurs de l’entrée du virus de l’hépatite C (VHC)
Le composé « 2-(pipérazin-1-ylméthyl)benzonitrile » a été utilisé dans la synthèse d’inhibiteurs de l’entrée du VHC . Ces inhibiteurs empêchent le virus de pénétrer dans les cellules hôtes, ce qui stoppe la propagation de l’infection.
Propriétés anti-inflammatoires
Une série de nouveaux dérivés du « 2-(pipérazin-1-ylméthyl)benzonitrile » a été synthétisée et évaluée pour son activité anti-inflammatoire . Ces composés ont montré des résultats prometteurs dans l’inhibition de l’inflammation, qui est un facteur clé dans de nombreuses maladies, notamment l’arthrite, l’asthme et les maladies auto-immunes.
Fonctionnalisation C–H
Des progrès majeurs ont été réalisés dans la fonctionnalisation C–H des atomes de carbone du cycle pipérazine . La fonctionnalisation C–H est un type de réaction où une liaison carbone-hydrogène est convertie en une liaison carbone-carbone ou carbone-hétéroatome. Cette technique est largement utilisée en synthèse organique et en chimie médicinale.
Safety and Hazards
The safety data sheet for “1-(2-Cyanobenzyl)piperazine” suggests that in case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, remove contaminated clothing and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in these cases .
Orientations Futures
Piperazine is often found in drugs or bioactive molecules . Its widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could open up new possibilities for the development of “1-(2-Cyanobenzyl)piperazine” and similar compounds in the future .
Mécanisme D'action
Target of Action
1-(2-Cyanobenzyl)piperazine, also known as 2-(piperazin-1-ylmethyl)benzonitrile, is a derivative of piperazine . Piperazine derivatives have been found to exhibit potent antagonistic activities against the CCR5 receptor . The CCR5 receptor is a G protein-coupled receptor (GPCR) for the β-chemokines MIP-1α, MIP-1β, and RANTES . It is also a primary co-receptor with CD4 for macrophage-tropic (M-tropic or R5) HIV-1 viruses .
Mode of Action
The mode of action of piperazine derivatives, including 1-(2-Cyanobenzyl)piperazine, involves binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Given its antagonistic activity against the ccr5 receptor, it is likely that it affects the signaling pathways associated with this receptor .
Pharmacokinetics
Piperazine compounds are generally known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
The result of the action of 1-(2-Cyanobenzyl)piperazine is likely to be the inhibition of the CCR5 receptor, leading to the prevention of HIV-1 entry into cells . This could potentially lead to a decrease in HIV-1 viral load in patients.
Analyse Biochimique
Cellular Effects
For instance, some piperazine derivatives have been found to induce apoptosis in cancer cells
Molecular Mechanism
Piperazine compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression
Dosage Effects in Animal Models
The effects of 1-(2-Cyanobenzyl)piperazine at different dosages in animal models are not yet fully known. Studies on similar compounds suggest that dosage can significantly influence the effects observed
Propriétés
IUPAC Name |
2-(piperazin-1-ylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-11-3-1-2-4-12(11)10-15-7-5-14-6-8-15/h1-4,14H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUNFWADPIWIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588102 | |
| Record name | 2-[(Piperazin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174609-74-6 | |
| Record name | 2-[(Piperazin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B60547.png)